molecular formula C22H21N3O2 B430855 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B430855
M. Wt: 359.4g/mol
InChI Key: RJLHERBVQQIVFM-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. The indole structure is known for its presence in many biologically active compounds, while the quinazoline structure is often found in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole structure . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline structure can inhibit certain kinases, affecting cell signaling pathways .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4g/mol

IUPAC Name

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C22H21N3O2/c1-14-16(18-13-15(27-4)9-11-20(18)24(14)2)10-12-21-23-19-8-6-5-7-17(19)22(26)25(21)3/h5-13H,1-4H3/b12-10+

InChI Key

RJLHERBVQQIVFM-ZRDIBKRKSA-N

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3C

SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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